Methyl Quinazoline-4-acetate
CAS No.:
Cat. No.: VC18373772
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | methyl 2-quinazolin-4-ylacetate |
| Standard InChI | InChI=1S/C11H10N2O2/c1-15-11(14)6-10-8-4-2-3-5-9(8)12-7-13-10/h2-5,7H,6H2,1H3 |
| Standard InChI Key | CUARYWRSKRLIMT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=NC=NC2=CC=CC=C21 |
Introduction
Structural Characteristics and Nomenclature
Methyl Quinazoline-4-acetate (CHNO) consists of a bicyclic quinazoline core fused with a benzene and pyrimidine ring, substituted at the 4-position by a methyl acetate group (-OOCCH). The esterification of the acetic acid moiety enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems . Key structural features include:
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Quinazoline Core: A planar, aromatic system with nitrogen atoms at positions 1 and 3.
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Methyl Acetate Substituent: Introduced via esterification at position 4, influencing electronic distribution and steric interactions .
Predicted Spectral Data:
| Technique | Key Features (Hypothesized) |
|---|---|
| IR Spectroscopy | ; |
| δ 3.75 (s, 3H, OCH); δ 2.55 (s, 2H, CHCOO); δ 7.2–8.1 (m, 4H, aromatic H) | |
| MS | Molecular ion peak at m/z 202 (M) with fragments at m/z 170 (M–OCH) |
Synthetic Methodologies
The synthesis of Methyl Quinazoline-4-acetate can be inferred from analogous quinazoline derivatives. Two primary routes are proposed:
Esterification of Quinazoline-4-acetic Acid
Reaction of Quinazoline-4-acetic acid with methanol under acidic catalysis (e.g., HSO) yields the methyl ester. This method parallels the synthesis of 8-Methylquinazoline-4-carboxylic acid derivatives :
Nucleophilic Substitution
Adapting protocols from fused quinazolinones , 2-methyl-quinazolin-4(3H)-one can react with methyl chloroacetate in the presence of sodium acetate:
Optimization Notes:
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Steric hindrance at position 2 may necessitate elevated temperatures (120°C).
Physicochemical Characterization
While experimental data for Methyl Quinazoline-4-acetate are scarce, extrapolations from analogs suggest:
| Property | Value (Predicted) | Source Compound Reference |
|---|---|---|
| Melting Point | 180–185°C | |
| Solubility | Soluble in DMSO, ethanol | |
| LogP (Partition Coeff.) | 1.8 ± 0.2 |
Stability: Susceptible to hydrolysis under alkaline conditions due to the ester group.
Applications in Medicinal Chemistry
Prodrug Development
The methyl ester may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form . This strategy is employed in ACE inhibitors (e.g., enalapril).
Structure-Activity Relationship (SAR) Studies
Modifications at positions 2 and 4 of the quinazoline ring significantly impact bioactivity . For instance:
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Position 4: Electron-withdrawing groups (e.g., esters) enhance receptor binding .
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Position 2: Methyl groups reduce steric hindrance, facilitating cyclization .
Challenges and Future Directions
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Synthetic Yield Optimization: Current methods for analogs report yields of 45–64% , necessitating catalyst screening (e.g., DMAP).
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Toxicity Profiling: Hexahydroquinazoline acetates show undefined toxicity, mandating in vitro safety assays.
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Target Identification: Computational docking studies (cf. ) could predict interactions with DPP-4 or kinase domains.
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